molecular formula C13H18N2O3 B1400949 3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine CAS No. 1489131-62-5

3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine

Cat. No. B1400949
CAS RN: 1489131-62-5
M. Wt: 250.29 g/mol
InChI Key: BZWAOQGCCJEVMI-UHFFFAOYSA-N
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Description

“3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine”, also known as MNPM, is a chemical compound with unique properties. It has a molecular weight of 250.29 g/mol and its IUPAC name is 3-[(3-methyl-4-nitrophenoxy)methyl]piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine” is 1S/C13H18N2O3.ClH/c1-10-7-12 (4-5-13 (10)15 (16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular formula of “3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine” is C13H18N2O3. It has a molecular weight of 250.29 g/mol.

Scientific Research Applications

Pharmacological Research

This compound is a piperidine derivative, which is a class of compounds known for their presence in various pharmaceuticals. Piperidine structures are commonly found in drugs due to their bioactive properties. The specific structure of “3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine” suggests potential applications in the development of new therapeutic agents, particularly as a scaffold for the synthesis of molecules with central nervous system activity .

Synthetic Chemistry

In synthetic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its piperidine core is a versatile building block for creating a wide range of synthetic targets, including natural product analogs and novel polymers .

Safety and Hazards

“3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine” is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(4-methyl-3-nitrophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-4-5-12(7-13(10)15(16)17)18-9-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWAOQGCCJEVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCCNC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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